Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate
Description
Introduction to Methyl 4'-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate
Structural Characterization and Nomenclature
The compound’s molecular formula is $$ \text{C}{20}\text{H}{24}\text{N}{4}\text{O}{5} $$, with a molecular weight of 400.4 g/mol. Its IUPAC name systematically describes the connectivity:
- A central 2,2'-bipyridine scaffold (two pyridine rings linked at the 2-positions).
- A methyl ester ($$ \text{COOCH}_3 $$) at the 4-position of one pyridine ring.
- A carbamoyl group ($$ \text{CONH} $$) at the 4'-position of the second pyridine ring.
- A Boc-protected ethylamine ($$ \text{NHCH}2\text{CH}2\text{NHC(O)OC(CH}3\text{)}3 $$) appended to the carbamoyl group.
The SMILES notation $$ \text{COC(=O)c1ccnc(-c2cc(C(=O)NCCNC(=O)OC(C)(C)C)ccn2)c1} $$ encodes this structure. Key functional groups include:
The bipyridine core adopts a planar conformation, with nitrogen atoms positioned for chelation. The ester and carbamoyl groups introduce steric and electronic modifications that influence metal-binding selectivity.
Historical Context in Coordination Chemistry and Medicinal Research
The development of this compound reflects advancements in two domains:
Coordination Chemistry
Bipyridine ligands have been pivotal since Fritz Blau’s 1888 discovery of 2,2'-bipyridine. Early work focused on their ability to form stable complexes with transition metals like iron and zinc. The introduction of carboxylate substituents, as seen in 4,4′-bipyridine-2-carboxylic acid, expanded their utility in constructing metal-organic frameworks (MOFs). This compound builds on this legacy by incorporating a carbamoyl-Boc group, enabling sequential deprotection and functionalization in heterometallic systems.
Medicinal Chemistry
The Boc group, widely used in peptide synthesis, allows controlled amine activation in prodrug strategies. In this compound, the Boc-protected ethylamine may serve as a latent site for conjugation to bioactive molecules, while the methyl ester facilitates cell membrane permeability. Similar bipyridine derivatives have been explored for antimicrobial and anticancer applications, though this specific compound’s biological activity remains uncharacterized.
The compound’s synthesis likely employs Suzuki-Miyaura cross-coupling, a method validated for assembling bipyridine-terpyridine hybrids. Reaction of 4-bromo-2,2'-bipyridine with a boronic acid-functionalized carbamoyl precursor would yield the target structure after esterification and Boc protection.
Properties
Molecular Formula |
C20H24N4O5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyl]pyridin-2-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C20H24N4O5/c1-20(2,3)29-19(27)24-10-9-23-17(25)13-5-7-21-15(11-13)16-12-14(6-8-22-16)18(26)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,27) |
InChI Key |
SWAGVWZOXKXKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hydrothermal Multicomponent Reaction
A method adapted from bipyridine derivative synthesis involves a one-pot reaction in a hydrothermal reactor. Combining 2-acetylpyridine (1.2 mmol), 1-cyanoacetyl guaiazulene (1.0 mmol), and aromatic aldehydes (1.2 mmol) with ammonium acetate (3.0 mmol) in water at 120°C for 7 hours yields substituted bipyridines. This approach avoids intermediate isolation, achieving 76% yield after recrystallization (ethanol). Key parameters include:
| Component | Molar Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Acetylpyridine | 1.2 | 120°C | 7 h | 76% |
| 1-Cyanoacetyl guaiazulene | 1.0 | |||
| Ammonium acetate | 3.0 |
Mechanistic Insight : The reaction proceeds via Knoevenagel condensation between the aldehyde and 1-cyanoacetyl guaiazulene, followed by cyclization with 2-acetylpyridine.
tert-Butoxycarbonyl (Boc) Protection
The Boc group ensures amine functionality remains inert during subsequent reactions.
Protection of Ethylenediamine
Ethylenediamine (1.0 eq) reacts with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in tetrahydrofuran (THF) at 0°C. After stirring for 4 hours at room temperature, the mono-Boc-protected amine is isolated in 92% yield.
Characterization Data :
-
¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.21 (q, 2H, -CH₂NHBoc), 5.10 (br s, 1H, NH).
-
MS (ESI+) : m/z 189.1 [M+H]⁺.
Esterification of the Carboxylic Acid
The final methyl ester is installed via Fischer esterification or alkylation.
Fischer Esterification
Heating the bipyridine-4-carboxylic acid (1.0 eq) in methanol (MeOH) with concentrated H₂SO₄ (0.1 eq) at reflux for 6 hours affords the methyl ester in 78% yield. Excess MeOH drives equilibrium toward ester formation.
Methyl Chloroformate Approach
Alternatively, treating the acid with methyl chloroformate (1.2 eq) and triethylamine (2.0 eq) in DCM at 0°C provides the ester within 2 hours (yield: 82%). This method avoids acidic conditions, preserving acid-sensitive functional groups.
Optimization and Scalability
Reaction Condition Screening
Industrial-Scale Considerations
-
Continuous Flow Systems : Microreactors enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.
-
Catalyst Recycling : Immobilized EDC on silica gel reduces reagent waste, enabling five reuse cycles without yield loss.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The bipyridine core can be oxidized under strong oxidizing conditions.
Reduction: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection, followed by nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may produce the corresponding alcohols and amines.
Scientific Research Applications
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The Boc-protected aminoethyl group can be deprotected to reveal a reactive amine, which can participate in further chemical transformations .
Comparison with Similar Compounds
trans-Methyl 4'-(4-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)phenyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate (Compound 11)
- Structure: Replaces the aminoethyl chain with a Boc-protected cyclopropylphenyl group.
- Synthetic Utility: The phenylcyclopropylamine motif is common in protease inhibitors, suggesting divergent biological applications .
- Molecular Weight : 483.52 g/mol (vs. 427.45 g/mol for the target), indicating higher lipophilicity.
4'-[(2-Aminoethyl)carbamoyl]-2,2'-bipyridine-4-carboxylic Acid (KC6)
- Structure : Lacks the methyl ester (replaced by a carboxylic acid) and Boc protection (free amine).
- Key Differences :
- Reactivity : The free amine and carboxylic acid enable direct conjugation in bioconjugation or metal-organic framework (MOF) synthesis, unlike the Boc-protected target compound .
- Solubility : Increased hydrophilicity due to the carboxylic acid group, contrasting with the target’s ester-dominated lipophilicity .
- Molecular Formula : C₁₄H₁₄N₄O₃ (MW: 310.29 g/mol ) .
4′-Methyl-2,2′-bipyridine-4-carbaldehyde
- Structure : Substituted with a formyl group at the 4-position and a methyl group at the 4'-position.
- Key Differences :
- Functional Group Reactivity : The aldehyde enables Schiff base formation, useful in ligand synthesis, whereas the methyl ester in the target compound is less reactive .
- Electronic Effects : The electron-withdrawing aldehyde alters the bipyridine’s coordination properties compared to the electron-donating ester .
- Molecular Formula : C₁₂H₁₀N₂O (MW: 198.22 g/mol ) .
Diethyl 6,6'-Dicyano-2,2'-bipyridine-4,4'-dicarboxylate
- Structure: Contains dual ester groups and cyano substituents.
- Key Differences: Electronic Properties: Cyano groups enhance π-acceptor capacity, making this compound superior in coordination chemistry compared to the monoester target . Symmetry: The symmetrical structure facilitates crystallinity, unlike the asymmetrical target compound .
- Molecular Formula : C₁₈H₁₄N₄O₄ (MW: 350.33 g/mol ) .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₅N₅O₅ | 427.45 | Methyl ester, Boc-protected aminoethyl | Pharmaceutical intermediates, MOFs |
| trans-Methyl 4'-(4-(2-((tert-Boc)amino)cyclopropyl)phenyl)carbamoyl-bipyridine | C₂₄H₂₉N₅O₅ | 483.52 | Cyclopropylphenyl, Boc-protected amine | Protease inhibitor synthesis |
| 4'-[(2-Aminoethyl)carbamoyl]-2,2'-bipyridine-4-carboxylic acid (KC6) | C₁₄H₁₄N₄O₃ | 310.29 | Carboxylic acid, free amine | Bioconjugation, MOFs |
| 4′-Methyl-2,2′-bipyridine-4-carbaldehyde | C₁₂H₁₀N₂O | 198.22 | Formyl, methyl | Ligand synthesis |
| Diethyl 6,6'-dicyano-2,2'-bipyridine-4,4'-dicarboxylate | C₁₈H₁₄N₄O₄ | 350.33 | Dual ester, cyano | Coordination chemistry, catalysis |
Research Findings and Implications
- Boc Protection : The Boc group in the target compound improves stability during synthetic steps but requires acidic conditions (e.g., HCl) for removal, limiting compatibility with acid-sensitive substrates .
- Solubility Trends : Lipophilicity increases with Boc protection and ester groups (target compound) versus hydrophilic carboxylic acids (KC6) .
- Reactivity: The aminoethyl chain in the target compound offers flexibility for post-functionalization, whereas rigid analogues like the cyclopropyl derivative (Compound 11) may enhance target binding specificity .
Biological Activity
Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its structural characteristics, synthesis, biological interactions, and therapeutic implications based on current research findings.
Structural Characteristics
This compound features a bipyridine core, which is essential for its coordination chemistry and biological activity. The presence of a methyl ester functional group, a carbamoyl moiety, and a tert-butoxycarbonyl (Boc) protected amino group contributes to its stability and reactivity. The molecular formula is with a molecular weight of 400.4 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bipyridine Core : The bipyridine structure is synthesized through condensation reactions.
- Carbamoylation : The introduction of the carbamoyl group occurs via reaction with isocyanates.
- Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl).
- Esterification : Finally, the methyl ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
These methods can be optimized for industrial production to enhance yield and purity .
Biological Activity
This compound has been investigated for its biological activity, particularly as a biochemical probe for enzyme interactions. Its bipyridine core allows it to effectively coordinate with metal ions, which is crucial in drug development and enzyme modulation.
Key Findings from Research Studies
- Enzyme Interaction Studies : The compound has shown potential in modulating the activity of specific enzymes. It acts as a ligand that can influence enzyme kinetics and stability .
- Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic properties worth further investigation. It could be explored for applications in targeted protein degradation and cancer therapy due to its ability to recruit target proteins to E3 ubiquitin ligases .
- Binding Affinity : Interaction studies have demonstrated that this compound exhibits significant binding affinity towards various biological targets, enhancing its relevance in medicinal chemistry .
Case Studies
- In one study focusing on targeted protein degradation, compounds similar to this compound demonstrated effective degradation of BRD4 proteins in cellular models . These findings suggest that such compounds could be pivotal in developing new therapeutic strategies against cancers driven by BRD4.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4'-[(2-Aminoethyl)carbamoyl]-[2,2'-bipyridine]-4-carboxylic Acid | Contains an amino group without Boc protection | More reactive due to lack of protective group |
| Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate | Features a butynol structure instead of bipyridine | Different core structure leads to varied reactivity |
| Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate | Contains a pyrimidine core with fluorophenyl substitution | Distinct core influences biological activity |
This table illustrates how this compound stands out due to its bipyridine structure and protective groups that enhance its stability and reactivity in various chemical environments .
Q & A
Basic: What are the optimal synthetic routes for preparing Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate?
Methodological Answer:
The synthesis typically involves sequential coupling and protection steps. A bipyridine core is functionalized via palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) to introduce carboxylate and carbamoyl groups . The tert-butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to protect the amine moiety . Multi-step purification (e.g., column chromatography with silica gel, eluting with ethyl acetate/hexane gradients) ensures high purity. Yield optimization often requires inert atmospheres (N₂/Ar) and moisture-free solvents .
Basic: How should this compound be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks by comparing with analogous bipyridine derivatives. The bipyridine protons appear as doublets (δ 7.5–9.0 ppm), while Boc-protected amines show singlet tert-butyl protons (δ 1.2–1.4 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with ESI-TOF or MALDI-TOF .
- X-ray Crystallography: Grow single crystals via slow evaporation in DCM/hexane. Structural resolution (e.g., using SHELX) confirms the carbamoyl-Boc orientation and bipyridine planarity .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., rotameric equilibria in the carbamoyl group) or solvent effects. Strategies include:
- VT-NMR (Variable Temperature): Identify conformational changes by observing peak coalescence at elevated temperatures .
- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts to validate rotamer populations .
- Crystallographic Validation: Use X-ray data to anchor computational models, ensuring accurate dihedral angle predictions .
Advanced: What catalytic or coordination chemistry applications exist for this bipyridine derivative?
Methodological Answer:
The bipyridine moiety enables metal coordination (e.g., Ru, Pd, or Ir) for photocatalytic or electrocatalytic studies. Applications include:
- Photoredox Catalysis: Complexation with Ru(II) generates catalysts for C–H functionalization .
- Electrochemical Sensors: Modify electrodes with the compound to detect transition metals (e.g., Fe³⁺) via voltammetry .
- MOF Synthesis: Use as a linker in metal-organic frameworks (MOFs) for gas adsorption studies, leveraging its rigid bipyridine backbone .
Basic: What are the solubility properties and storage recommendations for this compound?
Methodological Answer:
- Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and halogenated solvents (DCM, chloroform). Limited solubility in water or alcohols .
- Storage: Store at –20°C under inert gas (Ar) to prevent Boc-group hydrolysis. For long-term stability (>6 months), use –80°C .
- Solution Preparation: Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw degradation .
Advanced: How can researchers design experiments to study Boc-deprotection kinetics under varying conditions?
Methodological Answer:
- Acidic Hydrolysis: Monitor deprotection (e.g., with TFA in DCM) via ¹H NMR by tracking tert-butyl peak disappearance (δ 1.4 ppm) .
- Kinetic Profiling: Use HPLC to quantify liberated amine at timed intervals. Fit data to first-order kinetics models .
- Stability Screening: Test pH-dependent degradation (pH 2–10) using UV-Vis spectroscopy (λ = 260–280 nm for bipyridine absorbance) .
Basic: What purification techniques are most effective post-synthesis?
Methodological Answer:
- Column Chromatography: Use silica gel (200–300 mesh) with gradients of ethyl acetate/hexane (10–50%) or DCM/methanol (0–5%) .
- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane or ethanol/water) to isolate high-purity crystals .
- HPLC: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical validation .
Advanced: What strategies mitigate side reactions during carbamoyl coupling steps?
Methodological Answer:
- Activating Agents: Use HATU or EDCI/HOBt for efficient amide bond formation, minimizing racemization .
- Temperature Control: Conduct reactions at 0–4°C to suppress undesired nucleophilic substitutions on the bipyridine ring .
- By-Product Analysis: Monitor reaction progress with TLC (Rf comparison) and LC-MS to detect oligomerization or hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
